molecular formula C8H8INO2 B184775 Methyl 2-amino-5-iodobenzoate CAS No. 77317-55-6

Methyl 2-amino-5-iodobenzoate

Cat. No. B184775
CAS RN: 77317-55-6
M. Wt: 277.06 g/mol
InChI Key: NNXVARLKWUFGGG-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-iodobenzoate is a chemical compound with the molecular formula C8H8INO2 . It has a molecular weight of 277.06 g/mol . The IUPAC name for this compound is methyl 2-amino-5-iodobenzoate .


Molecular Structure Analysis

The InChI code for Methyl 2-amino-5-iodobenzoate is 1S/C8H8INO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 . The canonical SMILES representation is COC(=O)C1=C(C=CC(=C1)I)N .


Physical And Chemical Properties Analysis

Methyl 2-amino-5-iodobenzoate is a solid-powder . It has a boiling point of 85°C . The compound has a topological polar surface area of 52.3 Ų . It has a rotatable bond count of 2 . The compound has a complexity of 174 .

Scientific Research Applications

  • Catalytic Applications : Methyl 2-amino-5-iodobenzoate can be used as a substrate in palladium-catalyzed aminocarbonylation reactions. This process leads to the formation of carboxamides and 2-oxo-carboxamide derivatives, which are valuable in chemical synthesis (Müller et al., 2005).

  • Pharmaceutical Analysis : In pharmaceutical analysis, this compound plays a role in the degradation of drugs like mebendazole. It's useful in high-performance liquid chromatography methods for determining drug stability and degradation products (Al-Kurdi et al., 1999).

  • Material Science : Methyl 2-amino-5-iodobenzoate has been studied for its molecular properties and hyperpolarizability, which are important for understanding non-linear optical (NLO) activity in materials science. Such studies are crucial for the development of new optical materials (Saxena et al., 2015).

  • Synthetic Chemistry : It's utilized in the synthesis of complex organic compounds, like carbazole alkaloids. These compounds have significant biological activities, which are important in medicinal chemistry (Rasheed et al., 2014).

  • Biochemical Research : Methyl 2-amino-5-iodobenzoate is also involved in biochemical research, such as in the study of protein modifications and interactions, providing insights into molecular biology and biochemistry (Riley & Perham, 1973).

  • Corrosion Inhibition : In the field of corrosion science, derivatives of Methyl 2-amino-5-iodobenzoate have been explored as corrosion inhibitors, important for protecting metals in acidic environments (Yüce et al., 2014).

  • Food and Nutrition Research : Its derivatives have been studied in the context of food and living organisms, particularly in understanding the formation of advanced glycation end-products, which have implications in nutrition and health (Nemet et al., 2006).

Safety And Hazards

Methyl 2-amino-5-iodobenzoate has been classified with the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P271, and P280 .

properties

IUPAC Name

methyl 2-amino-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXVARLKWUFGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357227
Record name methyl 2-amino-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-iodobenzoate

CAS RN

77317-55-6
Record name Methyl 2-amino-5-iodobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77317-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-5-iodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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